Cas no 2229647-32-7 (1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one)

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one
- EN300-1943708
- 2229647-32-7
-
- インチ: 1S/C10H9F3O2/c1-7(5-8-3-2-4-15-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3/b7-5+
- InChIKey: JGTFMHNGULWYEZ-FNORWQNLSA-N
- ほほえんだ: FC(C(C/C(/C)=C/C1=CC=CO1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 218.05546401g/mol
- どういたいしつりょう: 218.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943708-0.25g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 0.25g |
$855.0 | 2023-09-17 | ||
Enamine | EN300-1943708-5g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 5g |
$2692.0 | 2023-09-17 | ||
Enamine | EN300-1943708-0.5g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 0.5g |
$891.0 | 2023-09-17 | ||
Enamine | EN300-1943708-1.0g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 1g |
$928.0 | 2023-06-03 | ||
Enamine | EN300-1943708-1g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 1g |
$928.0 | 2023-09-17 | ||
Enamine | EN300-1943708-0.1g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 0.1g |
$817.0 | 2023-09-17 | ||
Enamine | EN300-1943708-2.5g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 2.5g |
$1819.0 | 2023-09-17 | ||
Enamine | EN300-1943708-0.05g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 0.05g |
$780.0 | 2023-09-17 | ||
Enamine | EN300-1943708-5.0g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 5g |
$2692.0 | 2023-06-03 | ||
Enamine | EN300-1943708-10.0g |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |
2229647-32-7 | 10g |
$3992.0 | 2023-06-03 |
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-oneに関する追加情報
Introduction to 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one (CAS No. 2229647-32-7) and Its Emerging Applications in Chemical Biology
The compound 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one (CAS No. 2229647-32-7) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology. Its molecular architecture, featuring a trifluoromethyl group, a furan moiety, and an α,β-unsaturated ketone moiety, endows it with distinct physicochemical properties and biological activities that make it a promising candidate for various applications.
At the heart of its appeal lies the presence of the trifluoromethyl group, a substituent known for its ability to modulate metabolic stability, lipophilicity, and electronic properties of molecules. This feature has been extensively explored in drug design, where trifluoromethylated compounds often exhibit enhanced binding affinity and improved pharmacokinetic profiles. The furan ring, on the other hand, introduces additional versatility by serving as a scaffold for hydrogen bonding interactions and providing a site for further functionalization. The combination of these elements within the 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one structure creates a molecule that is both structurally intriguing and biologically relevant.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for academic and industrial research. The synthesis typically involves multi-step reactions that highlight the interplay between fluorine chemistry and heterocyclic synthesis. For instance, the introduction of the trifluoromethyl group can be achieved through halogen-metal exchange followed by quenching with a fluorinated electrophile, while the furan ring can be constructed via intramolecular cyclization reactions. These synthetic strategies not only showcase the versatility of modern chemical methodologies but also underscore the importance of this compound as a building block for more complex molecular architectures.
The biological significance of 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one has been investigated in several contexts. One particularly compelling area is its potential as an intermediate in the development of bioactive molecules. The α,β-unsaturated ketone moiety is known to participate in Michael addition reactions, which are widely utilized in medicinal chemistry to construct pharmacophores. By incorporating this motif into a molecule like 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one, researchers can explore its reactivity toward nucleophiles such as thiols or amines to generate novel heterocyclic compounds with potential therapeutic effects.
Moreover, the compound's interaction with biological targets has been explored through computational studies and experimental assays. The trifluoromethyl group's electronic effects can influence enzyme binding affinities by modulating charge distribution and hydrophobic interactions. Similarly, the furan ring can engage in π-stacking interactions or hydrogen bonding with specific amino acid residues in protein binding pockets. These interactions are critical for understanding how small molecules modulate biological processes and have implications for drug discovery efforts.
In light of these properties, researchers have begun to investigate 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one as a lead compound for developing new agents targeting various diseases. For example, its structural features suggest potential activity against enzymes involved in inflammatory pathways or metabolic disorders. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and proteases by leveraging their ability to interact with key residues in the active sites of these enzymes. Such findings highlight the compound's utility as a scaffold for further optimization toward therapeutic applications.
The role of computational chemistry has been instrumental in guiding these investigations. Molecular modeling techniques have been employed to predict how 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one might bind to biological targets based on its 3D structure. These simulations provide insights into binding modes and help identify key interactions that could be modified to enhance potency or selectivity. Additionally, virtual screening approaches have been used to identify potential derivatives with improved properties by systematically exploring chemical space around this core structure.
As our understanding of chemical biology continues to evolve, compounds like 1,1,1-trifluoro-5-(furan-2-y l)-4-methylpent - 4 - en - 2 - one (CAS No. 2229647 - 32 - 7) are poised to play an increasingly important role in drug discovery and molecular research. Their unique structural features offer opportunities for innovation across multiple disciplines—from synthetic chemistry to pharmacology—and their potential applications remain vast and exciting.
In conclusion, 1 , 1 , 1 - trif luoro - 5 - ( furan - 2 - yl ) - 4 - methylpent - 4 - en - 2 - one stands out as a remarkable molecule with significant promise in chemical biology. Its combination of structural elements—such as the trifluoromethyl group and furan ring—makes it a versatile scaffold for developing bioactive compounds. With ongoing research uncovering new synthetic methods and biological applications, 2229647 - 32 - 7 will undoubtedly continue to be a subject of intense interest among scientists seeking innovative solutions in their respective fields.
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